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Compound of Interest

Compound Name: Antimony(III) iodide

Cat. No.: B1197476 Get Quote

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview and experimental protocols for various

techniques used in the deposition of Antimony(III) iodide (SbI₃) thin films. SbI₃ is a layered

semiconductor material of interest for applications in optoelectronics, including photodetectors

and as a component in lead-free perovskite solar cells. The following sections detail four

primary methods for SbI₃ thin film deposition: Thermal Evaporation, Solution-Based Spin

Coating, Iodization of Antimony Film, and Vapor Transport Deposition.

Comparative Data of SbI₃ Thin Film Deposition
Techniques
The selection of a deposition technique significantly influences the morphological, structural,

and optoelectronic properties of the resulting SbI₃ thin films. The following tables summarize

the key experimental parameters and resulting film properties for the discussed methods based

on available literature.

Table 1: Comparison of Experimental Parameters for SbI₃ Thin Film Deposition
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Parameter

Thermal
Evaporation
(Co-
evaporation of
CsI & SbI₃)

Solution-
Based Spin
Coating
(Adapted from
SbSeI)

Iodization of
Antimony Film

Vapor
Transport
Deposition

Precursors CsI, SbI₃ SbI₃

Antimony (Sb)

metal, Iodine (I₂)

vapor

SbI₃ powder

Substrate
Glass, FTO-

coated glass

Glass,

PEDOT:PSS

coated

substrates

Glass

Glass, SnO₂-

coated

substrates

Key Equipment
Thermal

evaporator

Spin coater, Hot

plate

Thermal

evaporator,

Annealing

chamber

Tube furnace

with gas flow

control

Deposition Temp.

Substrate at

room

temperature

Room

temperature

Room

temperature (for

iodization)

Source: >171 °C,

Substrate:

Variable

Annealing Temp.
250–350 °C in

SbI₃ vapor[1][2]
~150 °C[3]

200 °C (pre-

iodization anneal

of Sb film)[4][5]

N/A (deposition

at temperature)

Typical Pressure
High vacuum

(~5×10⁻⁷ Torr)[2]
Ambient

High vacuum (for

Sb deposition)

Variable (e.g., 3

Pa)

Solvents N/A

N-Methyl-2-

pyrrolidone

(NMP),

Dimethylformami

de (DMF)[2][3]

N/A N/A

Table 2: Comparison of Resulting SbI₃ Thin Film Properties
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Property

Thermal
Evaporation
(co-evaporated
and annealed)

Solution-
Based Spin
Coating

Iodization of
Antimony Film

Vapor
Transport
Deposition

Morphology

Large-grained

(>1 µm),

continuous

films[1]

Potentially

granular,

dependent on

precursor

concentration

and annealing

Nanoparticles

(~1 µm)[4][5]

Dense and

uniform films

Crystal Structure

Highly oriented

or randomly

oriented

hexagonal,

depending on

conditions[1]

Expected to be

hexagonal post-

annealing

Hexagonal[6]

Crystalline,

orientation

dependent on

substrate and

deposition

distance

Film Thickness
Typically 300-

450 nm[2]

Controllable by

solution

concentration

and spin speed

Dependent on

initial Sb film

thickness (e.g.,

from 25-80 nm

Sb)[4][5]

Controllable by

deposition time

(e.g., 360-940

nm)

Optical Bandgap
~2.05 eV (for

Cs₃Sb₂I₉)[1]

Not reported for

pure SbI₃
2.1–2.3 eV[6]

Not specified for

pure SbI₃

Key Advantages

Precise

thickness control,

high purity

Low cost, simple

setup, scalable

Facile, low-

temperature

iodization step

High-quality

crystalline films

Key

Disadvantages

High vacuum

requirement,

complex for

multi-source

Potential for

solvent residue,

requires

optimization

Two-step

process,

potential for

incomplete

reaction

Requires

specialized

furnace setup
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This section provides detailed methodologies for the key deposition techniques.

Thermal Evaporation
Thermal evaporation is a physical vapor deposition (PVD) technique that involves heating a

source material in a high vacuum environment until it evaporates and condenses onto a

substrate to form a thin film. For materials like SbI₃ that are part of a compound, co-evaporation

or sequential evaporation with annealing is often employed.

This protocol is adapted from the synthesis of Cs₃Sb₂I₉, where a CsI film is annealed in SbI₃

vapor. A similar process can be envisioned for creating other antimony iodide-based films.

Substrate Preparation:

Clean glass or FTO-coated glass substrates by sequential ultrasonication in deionized

water, acetone, and isopropanol for 15 minutes each.

Dry the substrates with a nitrogen gun and treat with UV-Ozone for 15 minutes to remove

organic residues.

Deposition of Initial Film (e.g., Metal Halide):

Place the cleaned substrates in a thermal evaporator.

Deposit a thin film of the desired initial material (e.g., 150 nm of CsI) at a base pressure of

~5×10⁻⁷ Torr.[2]

Annealing in SbI₃ Vapor:

Transfer the substrates and a crucible containing SbI₃ powder into a nitrogen-filled

glovebox.

Place the substrates on a hotplate. Place the crucible with SbI₃ powder nearby.

Cover both the substrates and the SbI₃ powder with a quartz cover to create a localized

high-vapor-pressure environment.
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Heat the hotplate to the desired annealing temperature (e.g., 250-350 °C) and hold for 10-

60 minutes. The SbI₃ vapor pressure will increase with temperature (e.g., 75-90 mmHg at

300 °C).[1][2]

After annealing, cool the substrates to 200 °C before removing them from the hotplate to

prevent rapid loss of SbI₃ from the film.[1]
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Substrate Preparation

Thermal Evaporation

Annealing in SbI₃ Vapor

Ultrasonic Cleaning

N2 Drying

UV-Ozone Treatment

Load Substrates & Source Material

Evacuate Chamber
(~5x10⁻⁷ Torr)

Deposit Initial Film
(e.g., CsI)

Transfer to Glovebox

Place on Hotplate with SbI₃ Powder

Cover with Quartz Dish

Anneal at 250-350 °C

Cool to 200 °C

end

Final SbI₃-containing Film

Click to download full resolution via product page

Workflow for Sequential Thermal Evaporation and Annealing.
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Solution-Based Spin Coating
Spin coating is a widely used technique for depositing uniform thin films from a solution. It

involves dispensing a solution onto the center of a substrate and then spinning the substrate at

high speed.

This protocol is based on methods used for related antimony halide materials.

Precursor Solution Preparation:

In a nitrogen-filled glovebox, dissolve SbI₃ powder in a suitable solvent such as N-Methyl-

2-pyrrolidone (NMP) or Dimethylformamide (DMF) to the desired concentration (e.g., 0.5

M).[3]

Stir the solution at room temperature for at least 1 hour to ensure complete dissolution.

Filter the solution through a 0.2 µm PTFE syringe filter before use.

Substrate Preparation:

Prepare substrates as described in the thermal evaporation protocol.

Spin Coating Process:

Transfer the cleaned substrates into the glovebox.

Dispense a sufficient amount of the SbI₃ precursor solution onto the center of the

substrate (e.g., 100 µL for a 1x1 inch substrate).

Spin the substrate at a desired speed (e.g., 1000-5000 rpm) for a set duration (e.g., 30-60

seconds). The final film thickness is inversely proportional to the square root of the spin

speed.

Annealing:

Transfer the coated substrate to a hotplate inside the glovebox.
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Anneal the film at a temperature sufficient to remove the solvent and crystallize the SbI₃,

for example, at 150 °C for 5-10 minutes.[3]

Preparation

Spin Coating

Post-Treatment

Prepare SbI₃ Solution
(e.g., 0.5M in NMP)

Dispense Solution
onto Substrate

Clean Substrate

Spin at 1000-5000 rpm
for 30-60s

Anneal on Hotplate
(e.g., 150 °C for 10 min)

end

Final SbI₃ Film

Click to download full resolution via product page

Workflow for Solution-Based Spin Coating.

Iodization of Antimony Film
This two-step method involves first depositing a metallic antimony film, which is then converted

to SbI₃ through exposure to iodine vapor.
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Antimony Film Deposition:

Deposit a thin film of antimony (Sb) with a thickness of 25, 40, or 80 nm onto a cleaned

glass substrate using a thermal evaporator.[4][5]

Annealing of Antimony Film:

Anneal the as-deposited Sb film in an inert atmosphere at 200 °C for 6 hours. This step is

crucial for the subsequent iodization.[4][5]

Iodization Process:

Place the annealed Sb film in a sealed chamber containing a small amount of solid iodine

(I₂).

Allow the iodization to proceed at room temperature for a period ranging from 5 minutes to

9 hours. The Sb film will react with the I₂ vapor, converting it to SbI₃. The duration of

iodization will affect the completeness of the reaction and the film's properties.[4][5]
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Step 1: Sb Deposition

Step 2: Iodization

Deposit Antimony Film
(25-80 nm) via

Thermal Evaporation

Anneal Sb Film
(200 °C for 6h)

Place Annealed Sb Film
in Chamber with Iodine

Expose to Iodine Vapor
at Room Temperature

(5 min - 9 h)

end

Final SbI₃ Film

Click to download full resolution via product page

Workflow for Iodization of Antimony Film.

Vapor Transport Deposition (VTD)
Vapor transport deposition is a form of chemical vapor deposition (CVD) where a solid source

material is sublimated, transported by a carrier gas, and deposited onto a cooler substrate.

System Setup:
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Use a horizontal tube furnace with at least two temperature zones: a high-temperature

source zone and a lower-temperature deposition zone.

Place a quartz boat containing high-purity SbI₃ powder in the center of the source zone.

Place cleaned substrates in the deposition zone at a specific distance from the source

(e.g., 17.5 cm).

The system should be connected to a vacuum pump and a mass flow controller for an

inert carrier gas (e.g., Argon).

Deposition Process:

Evacuate the tube furnace to a base pressure and then introduce a controlled flow of the

carrier gas.

Heat the source zone to a temperature above the sublimation point of SbI₃ (m.p. 171 °C).

Heat the substrate zone to a desired deposition temperature. The temperature gradient

between the source and the substrate drives the vapor transport.

Maintain these conditions for the desired deposition time to achieve the target film

thickness. The film morphology and crystallinity are highly dependent on the deposition

temperature and the distance between the source and the substrate.
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System Setup

Deposition

Place SbI₃ Source in
High-Temp Zone

Evacuate & Purge Tube

Place Substrate in
Low-Temp Zone

Heat Source Zone
(>171 °C)

Heat Substrate Zone

Deposit for
Desired Time

end

Final SbI₃ Film

Click to download full resolution via product page

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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